Cobaltous oxalate

概要

説明

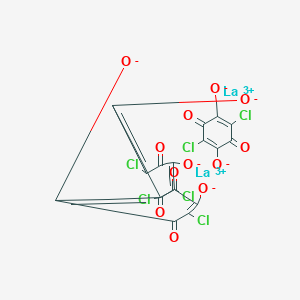

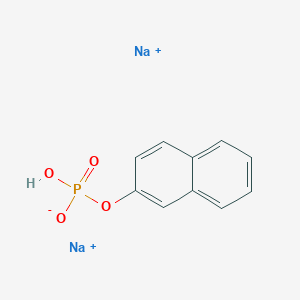

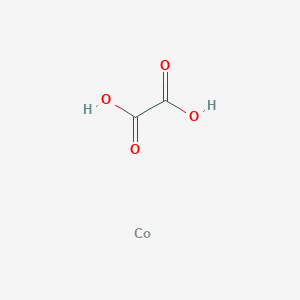

Cobaltous Oxalate, also known as Cobalt (II) Oxalate, is an inorganic compound with the formula CoC2O4 . It is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry . It is used in the preparation of cobalt catalysts, and cobalt metal powder for powder-metallurgical applications .

Synthesis Analysis

Cobaltous Oxalate can be prepared through several methods including oxalate decomposition, surfactant-assisted precipitation, sol–gel technique, and polymer combustion . It is also made in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate .Molecular Structure Analysis

The molecular formula of Cobaltous Oxalate is C2CoO4 . The oxalate ligands bridge Co(OH2)2 centres, and each cobalt adopts octahedral coordination geometry .Chemical Reactions Analysis

Cobaltous Oxalate has been used in the preparation of highly crystalline cobalt oxide (Co3O4) nanoparticles via an oxalate-assisted hydrothermal synthesis . The electrochemical performance of these nanoparticles has been studied, revealing remarkable supercapacitance behaviour .Physical And Chemical Properties Analysis

Cobaltous Oxalate appears as a gray/pink powder and is odorless . It has a density of 3.01 g/cm3 and decomposes at a melting point of 250 °C . The molar mass of the compound is 146.9522 g/mol .科学的研究の応用

Enzyme Immobilization and Bio-Electrochemical Devices

Cobaltous oxalate has been explored as a promising material for enzyme immobilization in bio-electrochemical devices. Researchers have prepared nano-complexes by hybridizing nano-scale cobaltous oxalate with conductive polymers, such as polyaniline (PAN). These nano-complexes serve as enzyme carriers, facilitating the direct electrochemistry of redox proteins like glucose oxidase (GOx) . The collaboration of π–π stacking effects and metal ion complexation within the nano-composite enhances enzyme loading capacity and maintains the intact structure of tethered enzyme molecules. However, it’s essential to note that the complexation may hinder enzymatic catalysis during glucose electro-oxidation despite high affinity to glucose .

Nanomaterial Synthesis: Cobalt Oxide

Cobaltous oxalate can serve as a precursor for synthesizing cobalt oxide (Co₃O₄) nanoparticles. Various methods, including oxalate decomposition, surfactant-assisted precipitation, and sol–gel techniques, have been employed to prepare Co₃O₄. These nanoparticles find applications in catalysis, energy storage, and sensing .

Photocatalysis and Water Splitting

Cobaltous oxalate, when combined with other materials, can act as a photocatalyst for water splitting. This process generates hydrogen and oxygen from water using solar energy. Investigating cobaltous oxalate-based photocatalysts contributes to sustainable hydrogen production.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Cobaltous oxalate, also known as Cobalt(II) oxalate, is an inorganic compound with the formula of CoC2O4 . It is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry

Mode of Action

The mode of action of Cobaltous oxalate is primarily through its interaction with other compounds during synthesis or decomposition. It is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . The compound’s interaction with its targets results in changes at the molecular level, often leading to the formation of new compounds.

Biochemical Pathways

Cobaltous oxalate is involved in several biochemical pathways. For instance, it plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This pathway enables the formation of carbonates through a local increase in the pH value in soil caused by the oxalotrophic activity of microorganisms .

Result of Action

The result of Cobaltous oxalate’s action is largely dependent on its application. In the context of its use in the preparation of cobalt catalysts and cobalt metal powder, the result is the formation of these products . In the context of the oxalate-carbonate pathway, its action results in the formation of carbonates .

特性

IUPAC Name |

cobalt(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULYSYXKGICWJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoC2O4, C2CoO4 | |

| Record name | cobalt(II) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883588 | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cobaltous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobaltous oxalate | |

CAS RN |

814-89-1 | |

| Record name | Cobaltous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid cobalt(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R028MNY8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cobalt(II) oxalate dihydrate?

A1: The molecular formula of Cobalt(II) oxalate dihydrate is CoC2O4·2H2O. Its molecular weight is 182.98 g/mol.

Q2: How is Cobalt(II) oxalate typically synthesized?

A2: Cobalt(II) oxalate can be synthesized through various methods, including the reaction of Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) with 1,2-ethanediol [], or by reacting a Cobalt(II) salt with oxalic acid. Different synthesis methods can influence the morphology and properties of the resulting crystals [].

Q3: What spectroscopic techniques are commonly used to characterize Cobalt(II) oxalate?

A3: Common spectroscopic techniques used for characterization include:

- FTIR Spectroscopy: This technique identifies the presence of characteristic functional groups, such as oxalate and water molecules within the structure [, , ].

- X-Ray Diffraction (XRD): This technique reveals the crystal structure and helps determine the phase purity of the synthesized compound [, , , , ].

- Mössbauer Spectroscopy: This technique can provide insights into the oxidation state and coordination environment of the Cobalt atoms within the compound [].

Q4: What happens when Cobalt(II) oxalate dihydrate is heated?

A4: Cobalt(II) oxalate dihydrate undergoes a two-step dehydration process upon heating. The first step involves the removal of water molecules, while the second step involves the decomposition of the anhydrous Cobalt(II) oxalate []. The specific temperatures and mechanisms of these steps can be influenced by factors such as heating rate and atmosphere [, , ].

Q5: How does the sample preparation influence the thermal decomposition of Cobalt(II) oxalate dihydrate?

A5: The thickness of the sample layer significantly impacts the thermal decomposition process. Increasing the sample layer thickness can lead to changes in the observed thermal events, such as the appearance of an additional endothermic peak. This phenomenon is attributed to the shift in the rate-limiting step from interfacial chemical reaction to the diffusion of evolved gases [].

Q6: What are some potential applications of Cobalt(II) oxalate?

A6: Cobalt(II) oxalate finds applications as a precursor material in various fields: * Nanomaterial Synthesis: It serves as a precursor for the synthesis of Cobalt oxide (Co3O4) nanoparticles, which have applications in catalysis, energy storage, and sensing []. * Magnetic Materials: Cobalt(II) oxalate can be used to prepare magnetic materials like Cobalt ferrite, which exhibits interesting magnetic properties and potential applications in various fields []. * Lithium-Ion Batteries: Research explores the use of Cobalt(II) oxalate in conjunction with graphene oxide for enhancing the performance of lithium-ion batteries [].

Q7: Does Cobalt(II) oxalate exhibit catalytic activity?

A7: Cobalt(II) plays a role in catalyzing the ozonation of oxalic acid. This catalytic activity is enhanced at lower pH levels and involves the formation of Cobalt(II)-oxalate complexes, which react with ozone to generate reactive oxygen species like hydroxyl radicals [].

Q8: How does the structure of Cobalt(II) oxalate influence its magnetic properties?

A8: Cobalt(II) oxalate can form different structures depending on the ligands and synthesis conditions. For instance, in α-CoC2O4·2D2O, it forms a linear chain structure exhibiting antiferromagnetic interactions between Cobalt(II) ions, leading to long-range antiferromagnetic order at low temperatures []. The specific magnetic behavior depends on the bridging ligands and the dimensionality of the resulting structure [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。